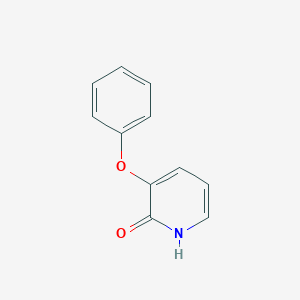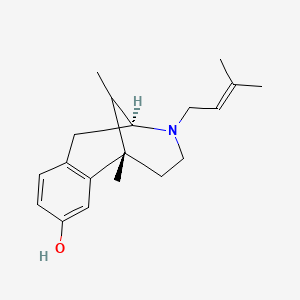
Pentazocine (1mg/ml in Methanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentazocine is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It is commonly formulated in combination with naloxone or as a single agent under the trade names Talwin and Talwin NX . The compound is available as a certified reference material in a concentration of 1 mg/mL in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentazocine is synthesized through a series of chemical reactions involving the formation of a benzomorphan structure. The synthetic route typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the cyclization of appropriate precursors to form the benzomorphan core structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of pentazocine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pentazocine undergoes various chemical reactions, including:
Oxidation: Pentazocine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in pentazocine.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the pentazocine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Pentazocine has a wide range of scientific research applications, including:
Mechanism of Action
Pentazocine exerts its analgesic effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor . This interaction leads to the modulation of pain signals and provides relief from moderate to severe pain .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid analgesic with strong mu receptor agonist activity.
Meperidine: A synthetic opioid with similar analgesic properties but different receptor binding profiles.
Nalorphine: An opioid antagonist with some agonist properties at kappa receptors.
Uniqueness of Pentazocine
Pentazocine is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of respiratory depression compared to pure mu agonists like morphine . Additionally, its combination with naloxone in formulations like Talwin NX helps prevent misuse and abuse .
Properties
Molecular Formula |
C19H27NO |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14?,18-,19-/m0/s1 |
InChI Key |
VOKSWYLNZZRQPF-SQJZIBIZSA-N |
Isomeric SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


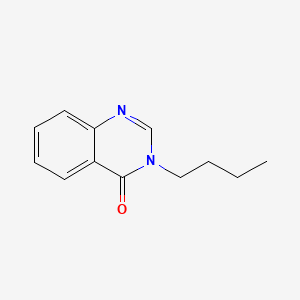

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
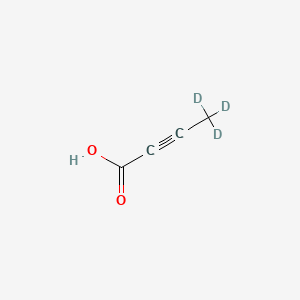
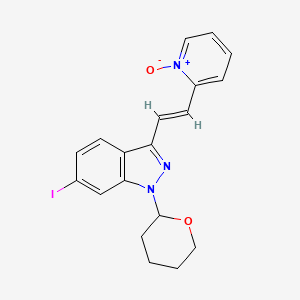
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
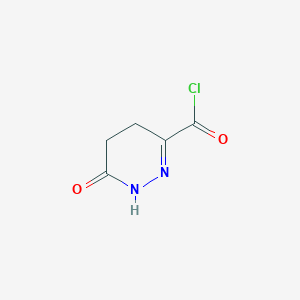
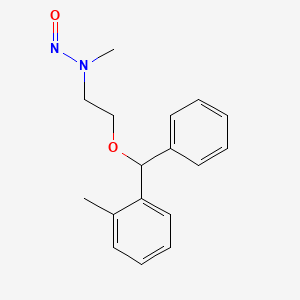
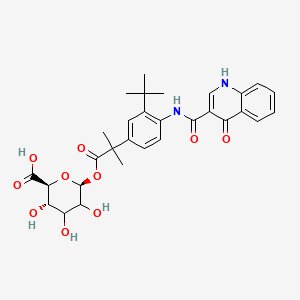
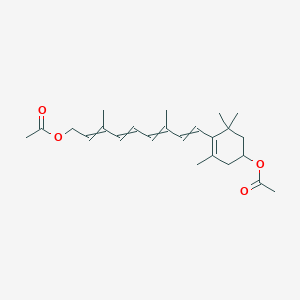
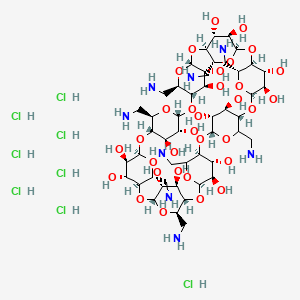
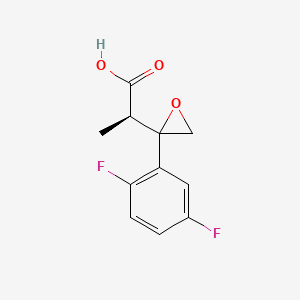
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
